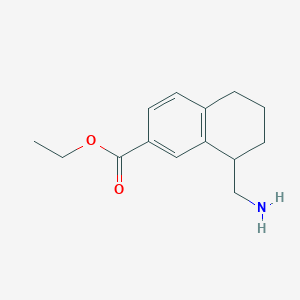

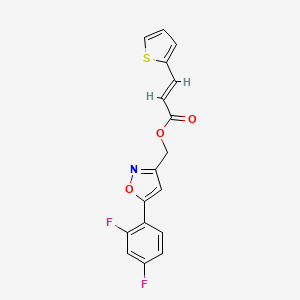

![molecular formula C24H19N7O B2789557 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide CAS No. 1005949-85-8](/img/structure/B2789557.png)

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines via reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, one study reported the NMR spectrum of a similar compound .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, one study reported the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one study reported the IR and NMR spectra of a similar compound .科学研究应用

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Field

Biomedical Research

Application Summary

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have diverse substituents at positions N1, C3, C4, C5, and C6 .

Method of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

These compounds have been used in various biomedical applications .

Anticancer Activity of Pyrazolo[3,4-d]Pyrimidines

Field

Cancer Research

Application Summary

Pyrazolo[3,4-d]pyrimidines have shown promising pharmacological properties, including anti-proliferative and antitumor activity . They have been used in the development of target-specific cancer chemotherapeutics .

Method of Application

The synthesis of these compounds involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial AcOH .

Results or Outcomes

The tested compound showed marked antitumor activity against all the tested cell lines with IC50 values of 5.00–32.52 μM .

Industrial Applications of 1H-1,2,3-Triazole Analogs

Field

Industrial Chemistry

Application Summary

1H-1,2,3-Triazole analogs are widely used in industrial applications .

Method of Application

The specific methods of application vary depending on the industry and the specific use case .

Results or Outcomes

These compounds are used as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Biomedical Applications of Hydrazones

Application Summary

Hydrazones have diverse biological applications .

Method of Application

The specific methods of application vary depending on the specific use case .

Results or Outcomes

Hydrazones have been used as antimicrobial, antidiabetic, anticonvulsant, analgesic, antidepressant, anti-inflammatory, antiplatelet, antimalarial, antimycobacterial, vasodilator, anticancer, anti-HIV, and antiviral agents .

Therapeutic Potential of Imidazole Containing Compounds

Field

Pharmaceutical Research

Application Summary

Imidazole containing compounds have diverse therapeutic potential .

Results or Outcomes

These compounds have been used for antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Field

Chemical Synthesis

Application Summary

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Method of Application

Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results or Outcomes

These compounds have been synthesized using various methods, each with its own advantages and drawbacks .

CDK2 Inhibitors for Cancer Treatment

Application Summary

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Method of Application

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

未来方向

属性

IUPAC Name |

(E)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N7O/c1-17-14-21(28-22(32)13-12-18-8-4-2-5-9-18)31(29-17)24-20-15-27-30(23(20)25-16-26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIBLJIGVXHPS-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

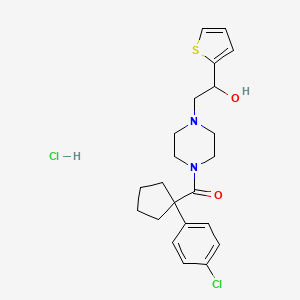

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2789475.png)

![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2789484.png)

![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789488.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2789489.png)

![Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2789491.png)

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanol](/img/structure/B2789492.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2789494.png)

![3-(4-Methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2789495.png)